REACTION_SMILES
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[P:1](=[O:2])([O:3][CH3:4])([Cl:5])[Cl:6].[cH:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1>>[CH3:4][n+:10]1[cH:9][cH:8][cH:7][cH:12][cH:11]1.[P:1](=[O:2])([O-:3])([Cl:5])[Cl:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(=O)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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C[n+]1ccccc1
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Name
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|
Type
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product
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Smiles
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O=P([O-])(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[P:1](=[O:2])([O:3][CH3:4])([Cl:5])[Cl:6].[cH:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1>>[CH3:4][n+:10]1[cH:9][cH:8][cH:7][cH:12][cH:11]1.[P:1](=[O:2])([O-:3])([Cl:5])[Cl:6]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COP(=O)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
C[n+]1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P([O-])(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |